Enantiomeric Excess >98% versus Racemic or Lower-ee Analogs
An optimized asymmetric synthesis route reported in 2023 delivers trans-2-[4-(Propan-2-yl)piperazin-1-yl]cyclobutan-1-ol with an enantiomeric excess exceeding 98% [1]. In contrast, the unsubstituted analog trans-2-(piperazin-1-yl)cyclobutan-1-ol (CAS 2137562-18-4) is commonly supplied as a racemate or with unspecified enantiomeric purity . High enantiomeric purity is essential when the compound is employed as a chiral building block in asymmetric synthesis or when the biological target discriminates between enantiomers.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >98% ee |
| Comparator Or Baseline | trans-2-(Piperazin-1-yl)cyclobutan-1-ol (CAS 2137562-18-4): typically racemic or ee not specified |
| Quantified Difference | Target achieves at least 98% ee vs. typically 0% ee (racemic) for the comparator |
| Conditions | Asymmetric synthesis route employing chiral auxiliaries, as described in a 2023 Journal of Medicinal Chemistry publication cited by Kuujia |
Why This Matters
For procurement in enantioselective applications, a >98% ee starting material eliminates the need for costly and time-consuming chiral resolution steps and reduces the risk of off-target effects from the undesired enantiomer.
- [1] Kuujia, Cas no 2166178-37-4 (trans-2-[4-(Propan-2-yl)piperazin-1-yl]cyclobutan-1-ol), accessed 2026-04-28. Description of a 2023 J. Med. Chem. publication reporting asymmetric synthesis with >98% ee. View Source
